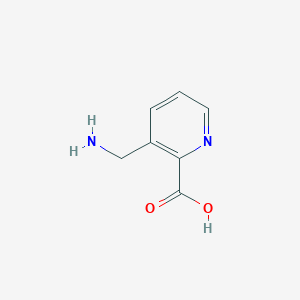
Carbethoxybenzylidenetriphenylphosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Carbethoxybenzylidenetriphenylphosphorane can be synthesized through various methods. One common synthetic route involves the reaction of triphenylphosphine with ethyl bromoacetate, followed by deprotonation with a strong base such as sodium hydride. The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent moisture and air from affecting the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Carbethoxybenzylidenetriphenylphosphorane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can undergo substitution reactions where the ethoxycarbonyl group is replaced by other functional groups.
Cyclopropanation: As a Wittig reagent, it is commonly used in cyclopropanation reactions to form cyclopropane rings
Common reagents and conditions used in these reactions include strong bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphoranes.
Applications De Recherche Scientifique
Carbethoxybenzylidenetriphenylphosphorane has a wide range of applications in scientific research:
Chemistry: It is used as a Wittig reagent in organic synthesis to form alkenes from aldehydes and ketones.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty chemicals
Mécanisme D'action
The mechanism by which carbethoxybenzylidenetriphenylphosphorane exerts its effects involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds to form alkenes through the Wittig reaction. The molecular targets and pathways involved include the carbonyl group of aldehydes and ketones, which are converted to alkenes .
Comparaison Avec Des Composés Similaires
Carbethoxybenzylidenetriphenylphosphorane can be compared with other similar compounds such as:
Triphenylphosphine: Used as a reducing agent and ligand in coordination chemistry.
Ethyl (triphenylphosphoranylidene)acetate: Another Wittig reagent with similar reactivity.
(Ethoxycarbonyl)methylene)triphenylphosphorane: A closely related compound with similar applications in organic synthesis .
This compound is unique due to its specific structure and reactivity, making it a valuable reagent in various chemical transformations.
Propriétés
Formule moléculaire |
C28H25O2P |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
ethyl 2-phenyl-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C28H25O2P/c1-2-30-28(29)27(23-15-7-3-8-16-23)31(24-17-9-4-10-18-24,25-19-11-5-12-20-25)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Clé InChI |
RZEBAAUHKWUBDK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,4R,5R)-2-((Benzoyloxy)methyl)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrothiophene-3,4-diyl dibenzoate](/img/structure/B13029863.png)

![Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate](/img/structure/B13029889.png)
![Methyl 3-phenylbicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13029894.png)


![4-Methoxyfuro[3,2-D]pyrimidine-6-carboxamide](/img/structure/B13029911.png)
![Di-tert-butyl3,6-diazabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B13029915.png)





